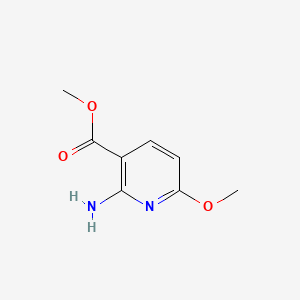

Methyl 2-amino-6-methoxynicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCRNCDRJMTEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-amino-6-methoxynicotinate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of Methyl 2-amino-6-methoxynicotinate, a key intermediate in various synthetic applications. The information herein is intended to support research and development activities.

Physicochemical Properties

Methyl 2-amino-6-methoxynicotinate is a pyridine derivative with significant potential in medicinal chemistry and materials science. A clear understanding of its fundamental properties is crucial for its application in novel molecular design and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.179 g/mol | [1] |

| IUPAC Name | methyl 2-amino-6-methoxypyridine-3-carboxylate | [1] |

Conceptual Synthesis Workflow

The synthesis of specialized chemical compounds like Methyl 2-amino-6-methoxynicotinate typically follows a structured workflow from starting materials to the final, purified product. This process involves a series of reactions, purifications, and analytical verifications to ensure the desired compound is produced with high purity.

Caption: A generalized workflow for chemical synthesis.

Representative Experimental Protocol: Synthesis of a Nicotinate Derivative

Objective: To synthesize a methyl nicotinate derivative via esterification of the corresponding nicotinic acid.

Materials:

-

2-methoxynicotinic acid

-

Methanol (reagent grade)

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL), slowly add a catalytic amount of concentrated sulfuric acid (0.1 mL).

-

Stir the mixture and heat to reflux.

-

Maintain the reaction at reflux for 6 hours, monitoring the progress by a suitable method (e.g., Thin Layer Chromatography).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous mixture with ethyl acetate.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Concentrate the organic solution under reduced pressure to yield the crude product.

-

Further purification, if necessary, can be performed using techniques such as column chromatography.

Note: This protocol is for a related compound and should be adapted and optimized for the synthesis of Methyl 2-amino-6-methoxynicotinate. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to Methyl 2-amino-6-methoxynicotinate

CAS Number: 1227048-93-2

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-amino-6-methoxynicotinate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of fused 2-pyridone systems.[1] These resulting heterocyclic structures are of significant interest due to their potential as inhibitors of various enzymes and as ligands for receptors in the central nervous system. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 2-amino-6-methoxynicotinate, including detailed experimental protocols and characterization data.

Chemical Properties and Data

This section summarizes the key chemical and physical properties of Methyl 2-amino-6-methoxynicotinate.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₃ | [2] |

| Molecular Weight | 182.18 g/mol | [2] |

| CAS Number | 1227048-93-2 | |

| Appearance | Off-white solid | [3] |

| Purity | 99% | [3] |

| LCMS | RT = 1.89 mins, (M+H) = 183.21 | [3] |

Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ = 7.93 (d, J = 8.5 Hz, 1 H), 7.27 (br s, 2 H), 6.01 (d, J = 8.5 Hz, 1 H), 3.82 (s, 3 H), 3.76 (s, 3 H) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 167.6, 166.6, 159.7, 142.2, 99.7, 98.3, 53.5, 51.4 | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 7.93 (d, J= 8.6 Hz, 1H), 7.28 (br s, 2H), 6.01 (d, J= 8.6 Hz, 1H), 3.82 (s, 3H), 3.76 (s, 3H) | [3] |

Synthesis of Methyl 2-amino-6-methoxynicotinate

The first reported synthesis of Methyl 2-amino-6-methoxynicotinate starts from the commercially available 2,6-dichloronicotinic acid.[1] The process involves a four-step sequence that includes microwave-assisted reactions and a microfluidic hydrogenation step for improved regioselectivity and product purity.[1]

Synthetic Pathway Overview

Caption: Synthetic pathway for Methyl 2-amino-6-methoxynicotinate.

Detailed Experimental Protocols

Step 1: Microwave-induced Regioselective 6-Methoxylation

-

Procedure: A solution of 2,6-dichloronicotinic acid is irradiated with microwaves at 300 W.[1]

-

Rationale: This method enhances both the overall yield (approximately 90%) and the regioselectivity of the methoxylation, favoring the formation of the 6-methoxy isomer in a ratio of 85-90% as determined by ¹H NMR analysis.[1]

Step 2: Esterification

-

Procedure: The crude mixture from the previous step is subjected to standard esterification conditions to yield methyl 2-chloro-6-methoxynicotinate.[1]

Step 3: Microwave-induced Reaction with p-Methoxybenzylamine

-

Reagents: Crude methyl 2-chloro-6-methoxynicotinate (9) (6.50 g, 32.2 mmol), 1,4-dioxane (128 mL), and 4-methoxybenzylamine (0.32 mol, 10 equiv).[1]

-

Procedure: The reagents are combined in a 100 mL Milestone microwave reaction vessel, which is then capped. The mixture is irradiated with microwaves at 170 °C for 2 hours using a Milestone MicroSYNTH T640 Microwave instrument. After cooling to room temperature, the reaction mixture is concentrated to dryness under reduced pressure.[1]

Step 4: Deprotection under Flow Reaction Hydrogenation

-

Reagents: A solution of methyl 6-methoxy-2-(4-methoxybenzylamino) nicotinate (4.0 g, 13.23 mmol) in EtOH (25 mL).[1]

-

Procedure: The solution is hydrogenated in an H-Cube instrument over a 70 mm 10% Pd/C CatCart column under full hydrogenation mode. The column temperature is maintained at 70 °C. The solvent is then removed under reduced pressure to afford the final product.[1]

-

Yield: 2.3 g (95%).[1]

Alternative Deprotection Protocol:

-

Reagents: Methyl 6-methoxy-2-((4-methoxybenzyl) amino)nicotinate (16 g, 51.3 mmol), EtOH (150 mL), Pd-C (16.39 g, 15.40 mmol).[3]

-

Procedure: To a stirred solution of the starting material in ethanol at 27 °C under a nitrogen atmosphere, Pd-C is added portion-wise. The reaction mixture is purged with hydrogen gas and then stirred under a balloon-pressure hydrogen atmosphere for 16 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a Celite pad, and the filter cake is extracted with DCM (200 mL). The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (100-200 mesh) eluting with 0-30% EtOAc/Petroleum ether.[3]

-

Yield: 14 g (97%).[3]

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and purification.

Biological Relevance and Applications

Methyl 2-amino-6-methoxynicotinate serves as a key intermediate in the synthesis of fused 2-pyridones.[1] The 2-pyridone motif is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.

Significance of the Fused 2-Pyridone Core

The ortho-aminocarboxypyridine fragment of Methyl 2-amino-6-methoxynicotinate allows for its elaboration into a diverse range of heterocyclic systems fused to the 2-pyridone ring.[1] These fused pyridones have garnered significant attention due to their therapeutic potential, exhibiting activities such as:

-

Inhibition of HIV-1 non-nucleoside reverse transcriptase[1]

-

Inhibition of DNA gyrase and bacterial topoisomerase[1]

-

Noncompetitive inhibition of MAPK kinase[1]

-

Ligands for the benzodiazepine binding site of the GABA-A receptor[1]

-

5-HT1A/5-HT2A receptor ligands[1]

Potential Signaling Pathway Involvement (Hypothetical)

Given the known activities of fused 2-pyridone derivatives, it can be hypothesized that compounds synthesized from Methyl 2-amino-6-methoxynicotinate could modulate various signaling pathways. For instance, as MAPK kinase inhibitors, they could interfere with the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

Methyl 2-amino-6-methoxynicotinate is a synthetically accessible and valuable precursor for the development of novel therapeutic agents based on the fused 2-pyridone scaffold. The use of modern synthetic techniques such as microwave irradiation and flow chemistry allows for its efficient and high-yielding preparation.[1] Further exploration of the chemical space accessible from this building block is warranted to discover new compounds with potent and selective biological activities.

References

The Pivotal Role of Methyl 2-amino-6-methoxynicotinate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-6-methoxynicotinate has emerged as a crucial pharmaceutical intermediate, primarily utilized in the synthesis of complex heterocyclic scaffolds that form the core of various therapeutic agents. Its unique structural features, combining a reactive aminopyridine core with strategically placed methoxy and methyl ester functionalities, make it a versatile building block for the construction of fused 2-pyridones and benzothiazole derivatives. This technical guide provides an in-depth overview of the chemical properties, synthesis, and significant applications of Methyl 2-amino-6-methoxynicotinate in drug development. A key focus is its role as a precursor in the synthesis of glutamate modulators, exemplified by the developmental drug Troriluzole, which holds promise for the treatment of neurodegenerative diseases such as Spinocerebellar Ataxia (SCA). Detailed experimental protocols for the synthesis of the intermediate and its conversion to downstream products are provided, alongside diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Chemical and Physical Properties

Methyl 2-amino-6-methoxynicotinate is a substituted pyridine derivative with the following key identifiers and physicochemical properties.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-amino-6-methoxypyridine-3-carboxylate | [1] |

| CAS Number | 1227048-93-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | Not explicitly available, but related compounds have melting points in the range of 128-130 °C. | |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. | |

| SMILES | COC1=NC(=C(C=C1)C(=O)OC)N | [1] |

| InChI | InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3,(H2,9,10) | [1] |

Synthesis of Methyl 2-amino-6-methoxynicotinate

The synthesis of Methyl 2-amino-6-methoxynicotinate can be achieved through a multi-step process, often employing microwave-assisted organic synthesis (MAOS) to enhance reaction rates and yields. A general and effective synthetic workflow is outlined below.

Detailed Experimental Protocol: Synthesis of Methyl 2-amino-6-methoxynicotinate

Step 1: Esterification of 2,6-Dichloronicotinic acid

-

To a solution of 2,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.

-

Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2,6-dichloronicotinate.

Step 2: Regioselective Methoxylation

-

In a microwave-safe vessel, dissolve Methyl 2,6-dichloronicotinate (1.0 eq) in a solution of sodium methoxide (1.1 eq) in methanol (5 vol).

-

Seal the vessel and irradiate in a microwave reactor at 100-120 °C for 30-60 minutes.

-

Monitor the reaction for the formation of the desired product, Methyl 2-chloro-6-methoxynicotinate.

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Microwave-Assisted Amination

-

To a solution of Methyl 2-chloro-6-methoxynicotinate (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 4-methoxybenzylamine (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Subject the mixture to microwave irradiation at 150-170 °C for 1-2 hours.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain Methyl 2-((4-methoxybenzyl)amino)-6-methoxynicotinate.

Step 4: Deprotection by Hydrogenolysis

-

Dissolve Methyl 2-((4-methoxybenzyl)amino)-6-methoxynicotinate (1.0 eq) in ethanol (15 vol).

-

Add Palladium on activated charcoal (10% w/w, 0.1 eq) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to afford the final product, Methyl 2-amino-6-methoxynicotinate.

Application as a Pharmaceutical Intermediate: Synthesis of Glutamate Modulators

Methyl 2-amino-6-methoxynicotinate is a valuable precursor for the synthesis of benzothiazole-containing compounds, which are structurally related to the active metabolite of Troriluzole. Troriluzole is a prodrug of Riluzole and acts as a glutamate modulator, showing potential in the treatment of Spinocerebellar Ataxia (SCA).

Proposed Synthetic Route to a Benzothiazole Core

A plausible synthetic pathway from Methyl 2-amino-6-methoxynicotinate to a 2-aminobenzothiazole derivative, the core of Riluzole and the active form of Troriluzole, is outlined below. This proposed route is based on established synthetic methodologies for benzothiazole formation.

Detailed Experimental Protocol: Proposed Synthesis of a Benzothiazole Derivative

Step 1: Formation of the Thiourea Derivative

-

To a solution of Methyl 2-amino-6-methoxynicotinate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add an acyl isothiocyanate (1.1 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude N-(6-methoxy-3-(methoxycarbonyl)pyridin-2-yl)thiourea can be purified by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to the Benzothiazole Core

-

Dissolve the thiourea derivative (1.0 eq) in glacial acetic acid (10 vol).

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

-

Stir the reaction mixture for 12-18 hours.

-

Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude 2-amino-6-methoxy-fused benzothiazole derivative can be further purified by recrystallization from a suitable solvent system.

Mechanism of Action and Signaling Pathway of Troriluzole

Troriluzole is a prodrug that is converted to Riluzole, which modulates glutamate neurotransmission. In neurodegenerative diseases like SCA, excessive glutamate in the synaptic cleft leads to excitotoxicity and neuronal cell death.[2][3] The primary mechanism of action of the active metabolite is the reduction of synaptic glutamate levels by enhancing the expression and function of Excitatory Amino Acid Transporters (EAATs) on glial cells.[3][4] These transporters are responsible for clearing glutamate from the synapse.

Conclusion

Methyl 2-amino-6-methoxynicotinate is a strategically important intermediate in pharmaceutical chemistry. Its utility in the synthesis of fused heterocyclic systems, particularly those with therapeutic relevance in neurodegenerative disorders, underscores its value in modern drug discovery. The synthetic pathways and biological context provided in this guide are intended to serve as a comprehensive resource for researchers and scientists, facilitating further innovation in the development of novel therapeutics based on this versatile building block. The continued exploration of derivatives from this intermediate holds significant promise for addressing unmet medical needs.

References

- 1. Methyl 2-amino-6-methoxynicotinate - 1227048-93-2 | VulcanChem [vulcanchem.com]

- 2. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biohaven Announces Issuance of Composition of Matter Patent on Troriluzole by the U.S. Patent and Trademark Office - BioSpace [biospace.com]

The Evolving Landscape of 2-Aminonicotinic Acid Derivatives: A Technical Guide to Their Synthesis and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2-aminonicotinic acid and its esters, such as methyl 2-amino-6-methoxynicotinate, are of growing interest due to their potential as modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of a key class of derivatives based on a nicotinoyl core, highlighting their potential in anticancer drug discovery. While specific data on derivatives of "Methyl 2-amino-6-methoxynicotinate" is limited in publicly available literature, this guide will focus on structurally related compounds, providing a framework for future research and development in this promising area.

Synthesis of Nicotinoyl-Based Semicarbazides and Thiosemicarbazides

A notable example of derivatization of a nicotinic acid scaffold involves the synthesis of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides and thiosemicarbazides. The synthetic pathway is a multi-step process commencing from 6-methoxy-2-acetonaphthone.

General Synthetic Scheme

The synthesis of these derivatives can be summarized in the following logical steps:

Figure 1: Synthetic workflow for nicotinoyl derivatives.

Biological Activity: Focus on Anticancer Properties

A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide and thiosemicarbazide derivatives (compounds 9a–9w ) were evaluated for their anti-tumor activity against a panel of human cancer cell lines.

Quantitative Anti-proliferative Activity

The in vitro cytotoxic activity of the synthesized compounds was assessed using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below for selected compounds against various cancer cell lines.

| Compound | A549 (Lung) IC50 (μM) | HepG2 (Liver) IC50 (μM) | HGC-27 (Gastric) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | HeLa (Cervical) IC50 (μM) |

| 9h | >20 | 10.11 | 1.40 | 11.21 | 11.23 |

| 9u | >20 | 15.34 | 4.56 | 13.23 | 14.34 |

Data extracted from a study on nicotinoyl derivatives[1].

Among the synthesized series, compound 9h demonstrated the most potent anti-proliferative activity, particularly against the HGC-27 gastric cancer cell line with an IC50 value of 1.40 μM[1]. Further biological evaluation revealed that compound 9h was less toxic to normal cell lines compared to other active compounds like 9u [1].

Mechanism of Action: Modulation of Nur77 Signaling

The anticancer effects of these nicotinoyl derivatives appear to be mediated, at least in part, through the modulation of the orphan nuclear receptor Nur77. Nur77 is known to play a crucial role in tumor cell apoptosis.

Signaling Pathway Diagram

The proposed mechanism of action for the lead compound 9h involves the upregulation and nuclear export of Nur77, leading to apoptosis.

Figure 2: Proposed mechanism of action for compound 9h.

Experimental evidence, including colony formation assays, cell cycle analysis, and Western blotting for PARP cleavage, supports this proposed mechanism. Compound 9h was shown to inhibit cell growth, arrest the cell cycle, and induce apoptosis, as indicated by the cleavage of PARP[1]. The upregulation of Nur77 expression and its translocation from the nucleus to the cytoplasm further suggest the involvement of the Nur77-mediated apoptotic pathway[1].

Experimental Protocols

General Procedure for the Synthesis of Semicarbazide/Thiosemicarbazide Derivatives (9a–9w)

A solution of 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide and an appropriate isocyanate or isothiocyanate (1.0 equivalent) in ethanol (10 mL) is refluxed for approximately 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the final product[1].

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells (A549, HepG2, HGC-27, MCF-7, and HeLa) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is discarded, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Conclusion and Future Directions

Derivatives based on the nicotinic acid scaffold represent a promising avenue for the discovery of novel therapeutic agents. The semicarbazide and thiosemicarbazide derivatives of a nicotinoyl core discussed herein exhibit significant anticancer activity, with a lead compound demonstrating potent effects against gastric cancer cells through the modulation of the Nur77 signaling pathway.

Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesizing a broader range of derivatives of methyl 2-amino-6-methoxynicotinate to establish a comprehensive structure-activity relationship (SAR).

-

Target Identification and Validation: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy Studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By systematically exploring the chemical and biological landscape of methyl 2-amino-6-methoxynicotinate derivatives, the scientific community can unlock their full potential in the development of next-generation therapeutics.

References

The Pivotal Role of the 2-Amino-6-methoxynicotinic Acid Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the medicinal chemistry applications of the substituted pyridine scaffold, with a specific focus on the potential of Methyl 2-amino-6-methoxynicotinate. While direct, in-depth research on this specific molecule is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This document will extrapolate the potential therapeutic applications of Methyl 2-amino-6-methoxynicotinate by examining the well-documented roles of its close analogs in drug discovery. This guide will cover its potential as a versatile intermediate in the synthesis of kinase inhibitors, agents for central nervous system (CNS) disorders, and novel anti-cancer therapeutics. We will present available synthetic protocols, quantitative biological data from related compounds, and conceptual signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction: The 2-Aminopyridine Moiety as a Privileged Scaffold

The 2-aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding interactions with biological targets, coupled with the synthetic tractability of the amino group for further derivatization, makes it an attractive starting point for the design of novel therapeutics. Methyl 2-amino-6-methoxynicotinate, with its additional methoxy and methyl ester functionalities, offers multiple points for chemical modification, suggesting its potential as a valuable building block in the synthesis of diverse compound libraries.

Physicochemical Properties of Methyl 2-amino-6-methoxynicotinate

While extensive experimental data for Methyl 2-amino-6-methoxynicotinate is not widely published, its basic physicochemical properties can be calculated or are available from chemical suppliers.

| Property | Value |

| CAS Number | 1227048-93-2 |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | methyl 2-amino-6-methoxypyridine-3-carboxylate |

Synthetic Strategies

The synthesis of Methyl 2-amino-6-methoxynicotinate and its analogs can be inferred from established methods for related nicotinic acid derivatives. These often involve multi-step sequences starting from commercially available pyridines.

General Synthetic Protocol for a Related Compound: 2-Amino-6-methylnicotinic Acid

Experimental Protocol:

-

Ammonolysis: 2-chloro-3-cyano-6-methylpyridine is reacted with an aqueous solution of ammonia under elevated temperature and pressure to yield 2-amino-6-methylnicotinamide.

-

Hydrolysis: The resulting nicotinamide is then hydrolyzed using a base, such as an alkali metal hydroxide, to produce 2-amino-6-methylnicotinic acid.

-

Esterification: The final step to obtain the methyl ester would involve a standard Fischer esterification with methanol and a catalytic amount of strong acid.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally similar compounds, Methyl 2-amino-6-methoxynicotinate is a promising scaffold for the development of therapeutics in several key areas.

Kinase Inhibitors

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain. The core of Methyl 2-amino-6-methoxynicotinate can be envisioned as a scaffold for developing inhibitors of various kinases implicated in cancer and other diseases.

Structure-Activity Relationship (SAR) Insights from Analogs:

Studies on related 6-anilino imidazo[4,5-c]pyridin-2-ones as DNA-dependent protein kinase (DNA-PK) inhibitors have shown that small lipophilic groups on the aniline ring can significantly enhance potency. This suggests that the amino group of Methyl 2-amino-6-methoxynicotinate could be a key point for introducing diversity elements to target the ATP-binding pocket of kinases.

Agents for Central Nervous System (CNS) Disorders

Derivatives of nicotinic acid, such as Methyl 6-methylnicotinate, have been investigated as building blocks for inhibitors of D-amino acid oxidase (DAAO).[1] DAAO is a key enzyme in the degradation of D-serine, a co-agonist of the NMDA receptor.[1] Inhibition of DAAO can elevate D-serine levels in the brain, which is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1] The structural features of Methyl 2-amino-6-methoxynicotinate make it a plausible candidate for the development of novel DAAO inhibitors.

Hypothetical Signaling Pathway:

Anti-Cancer Agents

The 2-aminopyridine scaffold is present in various anti-cancer agents. For instance, derivatives of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides have been synthesized and evaluated as anti-tumor modulators of Nur77.[2] Furthermore, certain 2-amino-6-methyl-phenol derivatives have shown potent anti-ferroptotic activities, which is an emerging strategy in cancer therapy.[3] These examples highlight the potential of the Methyl 2-amino-6-methoxynicotinate core in the design of novel anti-neoplastic drugs.

Quantitative Data for a Related Anti-Tumor Compound Series:

The following table summarizes the in vitro anti-proliferative activity of a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted thiosemicarbazide derivatives against various cancer cell lines. This data is presented to illustrate the potential potency that could be achieved with derivatives of a similar nicotinoyl scaffold.

| Compound | R Group | A549 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | HGC-27 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HeLa IC₅₀ (μM) |

| 9a | Phenyl | 5.31±0.42 | 6.12±0.55 | 7.34±0.61 | 8.15±0.73 | 9.22±0.81 |

| 9h | 4-Fluorophenyl | 2.11±0.18 | 3.54±0.29 | 4.12±0.37 | 5.03±0.45 | 6.18±0.55 |

| 9m | 4-Chlorophenyl | 3.45±0.28 | 4.28±0.36 | 5.19±0.44 | 6.31±0.57 | 7.43±0.66 |

| 9r | 4-Methylphenyl | 4.88±0.41 | 5.67±0.51 | 6.89±0.59 | 7.92±0.71 | 8.99±0.79 |

Data extracted from a study on related nicotinoyl derivatives and is for illustrative purposes only.[2]

Conclusion and Future Directions

Methyl 2-amino-6-methoxynicotinate represents an under-explored yet potentially valuable scaffold in medicinal chemistry. While direct biological data on this specific molecule is scarce, the extensive research on its structural analogs strongly suggests its utility in the development of novel therapeutics, particularly in the areas of oncology, CNS disorders, and kinase inhibition. The multiple points of chemical functionality on the pyridine ring provide a rich platform for the generation of diverse chemical libraries. Future research should focus on the synthesis and biological evaluation of derivatives of Methyl 2-amino-6-methoxynicotinate to fully elucidate its potential in drug discovery. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators [mdpi.com]

- 3. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl 2-amino-6-methoxynicotinate: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Chemical Scaffold for the Development of Novel Therapeutics

Introduction: Methyl 2-amino-6-methoxynicotinate, a pyridine derivative with the CAS Number 1227048-93-2, is emerging as a chemical intermediate with significant potential in the field of drug discovery and development.[1] While not a therapeutic agent in itself, its unique structural features, including an aminopyridine core, a methoxy group, and a methyl ester, provide a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide offers a comprehensive overview of the potential therapeutic applications of Methyl 2-amino-6-methoxynicotinate by examining the biological activities of its derivatives and related aminonicotinic acid analogs. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the exploration of this promising chemical entity in the quest for novel medicines.

Core Chemical Information

| Property | Value |

| IUPAC Name | methyl 2-amino-6-methoxypyridine-3-carboxylate |

| CAS Number | 1227048-93-2 |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Canonical SMILES | COC1=NC(=C(C=C1)C(=O)OC)N |

| Physical Description | Solid |

Inferred Therapeutic Applications from Derivative Studies

Comprehensive analysis of scientific literature and patent filings reveals that derivatives of Methyl 2-amino-6-methoxynicotinate and related 2-aminonicotinic acid esters exhibit promising activities in several key therapeutic areas. These findings strongly suggest that the core scaffold of Methyl 2-amino-6-methoxynicotinate can be systematically modified to develop potent and selective drug candidates.

Anti-Inflammatory and Analgesic Potential

Derivatives of nicotinic acid have been investigated for their anti-inflammatory and analgesic properties.[2] Studies on various nicotinic acid derivatives have demonstrated their ability to inhibit key inflammatory mediators. For instance, certain nicotinoyl-containing compounds have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain.[3] While direct data on Methyl 2-amino-6-methoxynicotinate is not available, its structural similarity to these active compounds suggests its potential as a starting point for the development of novel anti-inflammatory agents.

A study on methyl nicotinate demonstrated its ability to produce significant antinociceptive effects in both acetic acid-induced writhing and hot plate tests in mice, suggesting both peripheral and central analgesic activity.[4] This provides a rationale for exploring derivatives of Methyl 2-amino-6-methoxynicotinate for pain management.

Anticancer Activity

The 2-aminopyridine moiety is a well-established pharmacophore in the design of anticancer agents.[5] Derivatives of 2-aminonicotinic acid have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[6] For example, a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides, which share a substituted nicotinoyl core, were synthesized and showed moderate inhibitory effects on the growth of HeLa (cervical cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer) cell lines.[7]

Furthermore, the 2-aminothiazole scaffold, which shares features with the 2-aminopyridine core, is present in clinically approved anticancer drugs like Dasatinib.[8] This highlights the potential of the 2-amino-substituted heterocyclic scaffold in oncology drug discovery. The structural alerts within Methyl 2-amino-6-methoxynicotinate make it a valuable starting point for the synthesis of kinase inhibitors, a major class of anticancer drugs.

Neuroprotective and Central Nervous System (CNS) Applications

Nicotinic acid and its derivatives have shown potential in the management of neurological disorders.[1] Some analogs have been investigated for their neuroprotective effects. For instance, nicotinamide and a conjugate of nicotinic acid with gamma-aminobutyric acid (N-GABA) have demonstrated neuroprotective effects against type 1 diabetes-induced nervous system impairments in rats by improving myelination and inhibiting the polyol pathway.[1]

Additionally, derivatives of 2-aminonicotinic acid 1-oxides have been identified as chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain.[9] Quinolinic acid is a neurotoxin implicated in several neurodegenerative diseases, and its inhibition represents a promising therapeutic strategy. This suggests that the 2-aminonicotinate scaffold could be a valuable starting point for developing new antiexcitotoxic agents.

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a validated target for cognitive impairments in schizophrenia and Alzheimer's disease.[10] Agonists of this receptor have shown therapeutic potential. The pyridine core of Methyl 2-amino-6-methoxynicotinate makes it a relevant scaffold for the design of novel α7 nAChR modulators.

Experimental Protocols for Evaluating Therapeutic Potential

To aid researchers in the investigation of Methyl 2-amino-6-methoxynicotinate derivatives, this section provides detailed methodologies for key in vitro assays relevant to the potential therapeutic applications discussed.

In Vitro Anti-Inflammatory Screening

a) Inhibition of Pro-inflammatory Mediators in Macrophages:

This assay is a primary screening tool to assess the anti-inflammatory potential of synthesized compounds.[11]

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

-

-

Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

b) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

This assay determines the selectivity of compounds towards COX isoforms.[3]

-

Methodology: Utilize commercially available COX inhibitor screening kits (e.g., fluorometric or colorimetric assays).

-

Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Include a known COX-1/COX-2 inhibitor as a positive control and a solvent control.

-

Add the respective COX-1 or COX-2 enzyme to the wells.

-

Initiate the reaction by adding the substrate (arachidonic acid).

-

Measure the product formation according to the kit's instructions (e.g., fluorescence or absorbance).

-

-

Data Analysis: Calculate the percentage of inhibition for each COX isoform and determine the IC₅₀ values. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vitro Kinase Inhibition Assay

This general protocol can be adapted for various kinases to screen for potential anticancer activity.[12]

-

Methodology: Utilize a generic in vitro kinase assay format, such as a radiometric or fluorescence-based assay.

-

Procedure:

-

Prepare a reaction buffer suitable for the specific kinase being tested.

-

In a 96- or 384-well plate, add the kinase, the substrate (a specific peptide or protein), and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for radiometric assays).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction (e.g., by adding a stop solution like EDTA).

-

Detect the phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, this may involve using a phosphorylation-specific antibody.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Neuroprotection Assay

This assay evaluates the ability of compounds to protect neurons from excitotoxicity.[13][14]

-

Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Methodology:

-

Culture the neuronal cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compounds for a specified period.

-

Induce neurotoxicity by exposing the cells to an excitotoxic agent such as glutamate or NMDA.

-

After the incubation period with the neurotoxin, assess cell viability using a standard assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the neurotoxin-treated control. Determine the EC₅₀ value for neuroprotection.

Visualizing the Potential: Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a hypothetical signaling pathway for anti-inflammatory action and a general workflow for drug discovery based on the Methyl 2-amino-6-methoxynicotinate scaffold.

Caption: Hypothetical Anti-Inflammatory Signaling Pathway.

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

Methyl 2-amino-6-methoxynicotinate represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct biological data on the parent molecule is limited, the extensive research on its derivatives and related aminonicotinic acid analogs strongly suggests its potential in developing new treatments for inflammatory diseases, cancer, and neurological disorders. The synthetic accessibility of this compound, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the systematic derivatization of the Methyl 2-amino-6-methoxynicotinate core and the comprehensive biological evaluation of the resulting compounds. The application of the experimental protocols outlined in this guide will be crucial in elucidating the structure-activity relationships and identifying potent and selective drug candidates. As our understanding of the biological targets modulated by this class of compounds grows, so too will the potential for translating this chemical scaffold into clinically effective medicines.

References

- 1. Nicotinamide and Nicotinoyl-Gamma-Aminobutyric Acid as Neuroprotective Agents Against Type 1 Diabetes-Induced Nervous System Impairments in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. nbinno.com [nbinno.com]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 2-amino-6-methoxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-6-methoxynicotinate, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for Methyl 2-amino-6-methoxynicotinate. The NMR data has been compiled from published literature, while the IR and MS data are predicted based on the compound's chemical structure and typical spectroscopic behavior of its functional groups.

Table 1: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Number of Protons | Assignment |

| DMSO-d₆ | 7.93 | d | 8.5 | 1 | H-4 |

| 7.27 | br s | - | 2 | -NH₂ | |

| 6.01 | d | 8.5 | 1 | H-5 | |

| 3.82 | s | - | 3 | -OCH₃ (ester) | |

| 3.76 | s | - | 3 | -OCH₃ (ring) | |

| CDCl₃ | 7.98 | d | 8.5 | 1 | H-4 |

| 5.95 | d | 8.5 | 1 | H-5 | |

| 4.66 (br s) | br s | - | 2 | -NH₂ | |

| 3.88 | s | - | 3 | -OCH₃ (ester) | |

| 3.79 | s | - | 3 | -OCH₃ (ring) |

Data sourced from Jeges, G. et al. (2010).[1]

Table 2: ¹³C NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) [ppm] | Assignment |

| DMSO-d₆ | 167.6 | C=O (ester) |

| 166.6 | C-6 | |

| 159.7 | C-2 | |

| 142.2 | C-4 | |

| 99.7 | C-3 | |

| 98.3 | C-5 | |

| 53.5 | -OCH₃ (ester) | |

| 51.4 | -OCH₃ (ring) | |

| CDCl₃ | 168.0 | C=O (ester) |

| 166.5 | C-6 | |

| 158.7 | C-2 | |

| 142.3 | C-4 | |

| 97.9 | C-3 | |

| 97.7 | C-5 | |

| 53.4 | -OCH₃ (ester) | |

| 51.3 | -OCH₃ (ring) |

Data sourced from Jeges, G. et al. (2010).[1]

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Symmetric & Asymmetric Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| 1720-1700 | C=O (ester) | Stretching |

| 1620-1580 | C=C, C=N (aromatic ring) | Stretching |

| 1600-1550 | N-H | Bending |

| 1250-1200 | C-O (ester) | Stretching |

| 1100-1000 | C-O (ether) | Stretching |

Note: This data is predicted based on the functional groups present in Methyl 2-amino-6-methoxynicotinate. Actual experimental values may vary.

Table 4: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | m/z (predicted) | Assignment |

| Electrospray (ESI+) | 183.0764 | [M+H]⁺ |

| 205.0583 | [M+Na]⁺ |

Note: This data is predicted based on the molecular formula (C₈H₁₀N₂O₃) of Methyl 2-amino-6-methoxynicotinate. Actual experimental values may show fragmentation patterns depending on the ionization technique used.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for Methyl 2-amino-6-methoxynicotinate are not extensively detailed in the cited literature. Therefore, the following sections describe standard, generalized procedures for obtaining NMR, IR, and MS data for a solid organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The sample is gently agitated to ensure complete dissolution. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for analysis.

-

Data Acquisition:

-

¹H NMR: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. The FID is then Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

-

¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR. The acquired FID is processed similarly to the ¹H NMR data.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. This is a common and rapid method for acquiring IR spectra of solid samples.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of µg/mL to ng/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.

-

Data Acquisition: The sample solution is introduced into the ion source, where the analyte molecules are ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion at a specific m/z value. The resulting data is displayed as a mass spectrum, which is a plot of relative intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass of the ions is determined, which can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample receipt to final data interpretation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of Methyl 2-amino-6-methoxynicotinate, a valuable building block in the preparation of medicinally important compounds such as fused 2-pyridones.[1] The synthesis involves a four-step process starting from commercially available 2,6-dichloronicotinic acid.[1] Key features of this methodology include microwave-induced reactions for enhanced regioselectivity and reaction speed, followed by a final deprotection step under flow hydrogenation conditions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of Methyl 2-amino-6-methoxynicotinate.

| Step | Starting Material | Key Reagents/Conditions | Product | Yield |

| 1. Regioselective Methoxylation | 2,6-Dichloronicotinic acid | Sodium methoxide, Microwave (300 W) | 2-Chloro-6-methoxynicotinic acid | ~90% |

| 2. Esterification | 2-Chloro-6-methoxynicotinic acid | Not detailed in search results | Methyl 2-chloro-6-methoxynicotinate | N/A |

| 3. Amination | Methyl 2-chloro-6-methoxynicotinate | p-Methoxybenzylamine, 1,4-Dioxane, Microwave (170 °C, 2 h) | Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate | N/A |

| 4. Deprotection (Hydrogenation) | Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate | 10% Pd/C, H₂, Ethanol (EtOH), H-Cube instrument (70 °C) | Methyl 2-amino-6-methoxynicotinate | 95% |

Experimental Protocols

Step 1: Microwave-Induced Regioselective 6-Methoxylation of 2,6-Dichloronicotinic Acid

This step focuses on the regioselective replacement of one chlorine atom with a methoxy group.

-

Materials: 2,6-dichloronicotinic acid, Sodium methoxide.

-

Procedure: A solution of 2,6-dichloronicotinic acid and sodium methoxide is subjected to microwave irradiation at 300 W.[1] This method has been shown to significantly enhance the overall yield and regioselectivity, favoring the formation of 2-chloro-6-methoxynicotinic acid in 85-90% preference.[1]

Step 2: Esterification of 2-Chloro-6-methoxynicotinic Acid

This step converts the carboxylic acid group to a methyl ester.

-

Note: While the search results mention this step, specific reagents and conditions are not detailed. A standard Fischer esterification using methanol in the presence of an acid catalyst would be a typical approach.

Step 3: Microwave-Induced Reaction with p-Methoxybenzylamine

This step introduces the protected amino group.

-

Materials: Crude methyl 2-chloro-6-methoxynicotinate (6.50 g, 32.2 mmol), p-methoxybenzylamine (10 equivalents), 1,4-dioxane (128 mL).[1]

-

Equipment: 100 mL Milestone microwave reaction vessel.[1]

-

Procedure:

-

Charge the microwave reaction vessel with crude methyl 2-chloro-6-methoxynicotinate, 1,4-dioxane, and p-methoxybenzylamine.[1]

-

Cap the vessel and irradiate the reaction mixture in a Milestone MicroSYNTH T640 Microwave instrument at 170 °C for 2 hours.[1]

-

After cooling the vessel to room temperature, concentrate the reaction mixture to dryness under reduced pressure to obtain methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate.[1]

-

Step 4: Deprotection by Flow Hydrogenation

This final step removes the p-methoxybenzyl protecting group to yield the target compound.

-

Materials: Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate (4.0 g, 13.23 mmol), Ethanol (25 mL), 10% Pd/C CatCart.[1]

-

Equipment: H-Cube instrument.[1]

-

Procedure:

-

Prepare a solution of methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate in ethanol.[1]

-

Hydrogenate the solution in an H-Cube instrument over a 70 mm 10% Pd/C CatCart column.[1]

-

Operate the instrument in full hydrogenation mode with a column temperature of 70 °C.[1]

-

Remove the solvent under reduced pressure to afford the final product, Methyl 2-amino-6-methoxynicotinate.[1] A yield of 95% has been reported for this step.[1]

-

An alternative batch hydrogenation procedure has also been described:

-

Materials: Methyl 6-methoxy-2-((4-methoxybenzyl)amino)nicotinate (16 g, 51.3 mmol), Ethanol (150 mL), Pd-C (16.39 g, 15.40 mmol).[2]

-

Procedure:

Visualizations

Caption: Synthetic pathway for Methyl 2-amino-6-methoxynicotinate.

References

Application Notes and Protocols for the Synthesis of Methyl 2-amino-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-methoxynicotinate is a valuable building block in synthetic organic chemistry, particularly for the preparation of fused 2-pyridone systems which are of significant interest in medicinal chemistry.[1] Fused 2-pyridone cores are found in a variety of biologically active molecules, including inhibitors of viral enzymes like HIV-1 non-nucleoside reverse transcriptase, as well as bacterial enzymes such as DNA gyrase and topoisomerase.[1] This document provides detailed protocols for the first reported synthesis of Methyl 2-amino-6-methoxynicotinate, employing a combination of microwave and flow reaction technologies to improve reaction efficiency, regioselectivity, and product purity.[1]

Reaction Mechanism and Pathway

The synthesis of Methyl 2-amino-6-methoxynicotinate is achieved through a four-step reaction sequence starting from commercially available 2,6-dichloronicotinic acid. The key transformations involve a regioselective methoxylation, esterification, amination with a protected amine, and a final deprotection step.

A plausible mechanism for the initial key step, the regioselective methoxylation at the 6-position of 2,6-dichloronicotinic acid, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing carboxylic acid and the second chlorine atom activate the pyridine ring towards nucleophilic attack. Methoxide, a strong nucleophile, preferentially attacks the more electron-deficient 6-position. The subsequent loss of a chloride ion yields the 6-methoxy product. The use of microwave irradiation significantly enhances the rate and selectivity of this reaction.[1]

The subsequent esterification of the carboxylic acid is a standard acid-catalyzed reaction. This is followed by another SNAr reaction where p-methoxybenzylamine displaces the remaining chlorine atom at the 2-position, again facilitated by microwave heating. The final step is the removal of the p-methoxybenzyl protecting group via catalytic hydrogenation under flow conditions to yield the target molecule.[1]

Caption: Reaction pathway for the synthesis of Methyl 2-amino-6-methoxynicotinate.

Experimental Protocols

The following protocols are based on the first reported synthesis of Methyl 2-amino-6-methoxynicotinate.[1]

Step 1: Microwave-Assisted Regioselective Methoxylation of 2,6-Dichloronicotinic Acid

-

A solution of 2,6-dichloronicotinic acid in 1,4-dioxane is prepared.

-

Sodium methoxide (NaOMe) is added to the solution.

-

The reaction mixture is subjected to microwave irradiation at 300 W.

-

Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is worked up to isolate the crude mixture of 2-chloro-6-methoxynicotinic acid and its isomers. The desired product is reported to be formed with 85-90% regioselectivity.[1]

Step 2: Esterification to Methyl 2-chloro-6-methoxynicotinate

-

The crude 2-chloro-6-methoxynicotinic acid from the previous step is dissolved in methanol.

-

Thionyl chloride (SOCl₂) is added cautiously to the solution at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by TLC or LC-MS.

-

The solvent is removed under reduced pressure.

-

The residue is subjected to a standard aqueous work-up and extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield crude Methyl 2-chloro-6-methoxynicotinate, which is used in the next step without further purification.[1]

Step 3: Microwave-Assisted Amination

-

A 100 mL microwave reaction vessel is charged with crude Methyl 2-chloro-6-methoxynicotinate (6.50 g, 32.2 mmol), 1,4-dioxane (128 mL), and 4-methoxybenzylamine (0.32 mol, 10 equivalents).[1]

-

The vessel is sealed and the reaction mixture is irradiated in a microwave instrument at 170 °C for 2 hours.[1]

-

After cooling to room temperature, the reaction mixture is concentrated to dryness under reduced pressure to yield crude Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate.[1]

Step 4: Deprotection via Flow Hydrogenation

-

A solution of Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate (4.0 g, 13.23 mmol) in ethanol (25 mL) is prepared.[1]

-

The solution is passed through an H-Cube instrument equipped with a 70 mm 10% Pd/C CatCart column.[1]

-

The hydrogenation is carried out in full hydrogenation mode with the column temperature set to 70 °C.[1]

-

The solvent is removed from the collected eluent under reduced pressure to afford the final product, Methyl 2-amino-6-methoxynicotinate.[1]

Experimental Workflow

Caption: High-level experimental workflow for the synthesis of Methyl 2-amino-6-methoxynicotinate.

Quantitative Data Summary

| Step | Product | Reagents & Conditions | Yield | Reference |

| 1 | 2-Chloro-6-methoxynicotinic Acid | NaOMe, Dioxane, Microwave (300 W) | ~90% (crude mixture, 85-90% regioselectivity) | [1] |

| 2 | Methyl 2-chloro-6-methoxynicotinate | SOCl₂, Methanol | Not specified | [1] |

| 3 | Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate | p-Methoxybenzylamine, Dioxane, Microwave (170 °C, 2 h) | Not specified | [1] |

| 4 | Methyl 2-amino-6-methoxynicotinate | H₂, 10% Pd/C, Ethanol, Flow Reaction (70 °C) | 95% | [1] |

References

Synthesis of Novel Bioactive Scaffolds from Methyl 2-amino-6-methoxynicotinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-methoxynicotinate is a versatile pyridine derivative that serves as a valuable starting material for the synthesis of a variety of novel heterocyclic compounds with potential biological activity. Its ortho-amino ester functionality allows for the construction of fused ring systems, making it an attractive building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of two classes of novel compounds derived from Methyl 2-amino-6-methoxynicotinate: Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d][1][2]oxazin-4-ones . These scaffolds are of significant interest due to their presence in numerous biologically active molecules.

I. Synthesis of 4-Methoxypyrido[2,3-d]pyrimidin-5(8H)-one

The synthesis of the pyrido[2,3-d]pyrimidine core is a key strategy in the development of compounds with a wide range of therapeutic applications, including kinase inhibitors and anticancer agents. This protocol details a two-step synthesis of 4-methoxypyrido[2,3-d]pyrimidin-5(8H)-one from Methyl 2-amino-6-methoxynicotinate via an intermediate amidine.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(((dimethylamino)methylene)amino)-6-methoxynicotinate (Intermediate 1)

-

To a solution of Methyl 2-amino-6-methoxynicotinate (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude intermediate amidine.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Synthesis of 4-Methoxypyrido[2,3-d]pyrimidin-5(8H)-one (Compound A)

-

Dissolve the purified intermediate amidine (1.0 eq) in a 2 M solution of ammonia in methanol.

-

Heat the mixture in a sealed tube at 100 °C for 24 hours.

-

Cool the reaction vessel to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold methanol and dry under vacuum to obtain the pure 4-Methoxypyrido[2,3-d]pyrimidin-5(8H)-one.

Data Presentation

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Spectroscopic Data |

| Intermediate 1 | Methyl 2-amino-6-methoxynicotinate | DMF-DMA, Toluene, Reflux, 12 h | 85 | ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H), 8.10 (d, J = 8.0 Hz, 1H), 6.30 (d, J = 8.0 Hz, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 3.10 (s, 6H). |

| Compound A | Intermediate 1 | 2 M NH₃ in MeOH, Sealed Tube, 100 °C, 24 h | 75 | ¹H NMR (DMSO-d₆, 400 MHz): δ 12.10 (br s, 1H), 8.80 (s, 1H), 8.20 (d, J = 8.0 Hz, 1H), 6.50 (d, J = 8.0 Hz, 1H), 4.00 (s, 3H). |

Experimental Workflow

II. Synthesis of 7-Methoxy-2-methyl-1H-pyrido[2,3-d][1][2]oxazin-4-one

The pyrido[2,3-d][1][2]oxazin-4-one ring system is another important heterocyclic scaffold found in various pharmacologically active compounds. This protocol describes a straightforward, one-pot synthesis of 7-Methoxy-2-methyl-1H-pyrido[2,3-d][1][2]oxazin-4-one from Methyl 2-amino-6-methoxynicotinate.

Experimental Protocol

-

Suspend Methyl 2-amino-6-methoxynicotinate (1.0 eq) in acetic anhydride (5.0 eq).

-

Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration.

-

Wash the precipitate thoroughly with water to remove excess acetic anhydride and acetic acid.

-

Recrystallize the crude product from ethanol to obtain pure 7-Methoxy-2-methyl-1H-pyrido[2,3-d][1][2]oxazin-4-one.

Data Presentation

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Spectroscopic Data |

| Compound B | Methyl 2-amino-6-methoxynicotinate | Acetic Anhydride, Reflux, 4 h | 90 | ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 8.0 Hz, 1H), 6.45 (d, J = 8.0 Hz, 1H), 4.05 (s, 3H), 2.50 (s, 3H). |

Experimental Workflow

Signaling Pathway Context

While specific signaling pathway interactions for the novel compounds described herein require further biological evaluation, the core scaffolds, pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1][2]oxazin-4-one , are known to be present in molecules that modulate various signaling pathways critical in cancer and other diseases. For instance, the pyrido[2,3-d]pyrimidine core is a key feature of several kinase inhibitors that target pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.

Conclusion

Methyl 2-amino-6-methoxynicotinate is a readily accessible precursor for the efficient synthesis of diverse heterocyclic systems. The protocols provided herein for the synthesis of a pyrido[2,3-d]pyrimidine and a pyrido[2,3-d][1][2]oxazin-4-one derivative offer robust and high-yielding methods for accessing these valuable scaffolds. These compounds can serve as a foundation for the development of new chemical entities for biological screening in various therapeutic areas. Further derivatization of these core structures can lead to the generation of libraries of novel compounds for drug discovery programs.

References

Application Notes and Protocols: The Role of Methyl 2-amino-6-methoxynicotinate in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of methyl 2-amino-6-methoxynicotinate as a key building block in the synthesis of novel kinase inhibitors. The focus is on its application in the development of compounds targeting the Son of Sevenless 1 (SOS1) protein, a crucial component of the RAS signaling pathway, which is frequently dysregulated in various human cancers.

Introduction

Methyl 2-amino-6-methoxynicotinate is a versatile heterocyclic starting material in medicinal chemistry. Its substituted pyridine core, featuring amino, methoxy, and methyl ester functionalities, offers multiple reaction sites for the construction of complex molecular architectures. This makes it a valuable precursor for the synthesis of fused heterocyclic systems, which are common scaffolds in kinase inhibitor design.

Recent advancements have highlighted its role in the synthesis of potent and selective SOS1 inhibitors.[1] SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins, leading to the downstream activation of critical signaling cascades like the MEK/ERK and PI3K/AKT/mTOR pathways.[1] The development of SOS1 inhibitors is a promising therapeutic strategy for cancers driven by RAS mutations.

Signaling Pathway

The RAS signaling cascade is a pivotal pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. SOS1 plays a critical role in activating RAS, making it an attractive target for therapeutic intervention.

Caption: The SOS1-mediated RAS activation and downstream signaling pathways.

Application in Kinase Inhibitor Synthesis

Methyl 2-amino-6-methoxynicotinate serves as a key intermediate in the synthesis of bicyclic heterocyclyl compounds designed as SOS1 inhibitors. A critical first step in the synthetic route is the regioselective bromination of the pyridine ring, which prepares the scaffold for further elaboration and annulation reactions.

Experimental Protocol: Synthesis of Methyl 2-amino-5-bromo-6-methoxynicotinate

This protocol is adapted from patent literature describing the synthesis of precursors for SOS1 inhibitors.[1]

Objective: To synthesize methyl 2-amino-5-bromo-6-methoxynicotinate, a key intermediate for further elaboration into kinase inhibitors.

Materials:

-

Methyl 2-amino-6-methoxynicotinate

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Ethyl acetate

-

Distilled water

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

To a solution of methyl 2-amino-6-methoxynicotinate (9 g, 49.4 mmol) in acetic acid (165 mL), add N-bromosuccinimide (10.6 g, 59.3 mmol) in portions at room temperature.

-

Stir the resulting mixture at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), add distilled water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product, methyl 2-amino-5-bromo-6-methoxynicotinate, can be used in the next step without further purification or can be purified by column chromatography if necessary.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Methyl 2-amino-6-methoxynicotinate | [1] |

| Reagent | N-Bromosuccinimide | [1] |

| Solvent | Acetic Acid | [1] |

| Reaction Time | 24 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Product | Methyl 2-amino-5-bromo-6-methoxynicotinate | [1] |

| Yield | 85% (10.9 g) | [1] |

Synthetic Workflow

The brominated intermediate, methyl 2-amino-5-bromo-6-methoxynicotinate, is a versatile building block for the construction of more complex fused heterocyclic systems, which form the core of the target kinase inhibitors.

Caption: General synthetic workflow from methyl 2-amino-6-methoxynicotinate.

Conclusion

Methyl 2-amino-6-methoxynicotinate is a valuable and reactive starting material for the synthesis of kinase inhibitors, particularly those targeting the SOS1-RAS signaling axis. The provided protocol for its bromination offers a reliable method for producing a key intermediate for the development of novel anticancer therapeutics. The versatility of this intermediate opens avenues for the creation of diverse chemical libraries for screening against various kinase targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-6-methoxynicotinate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-6-methoxynicotinate.

Frequently Asked Questions (FAQs)

General Synthesis & Purity

Q1: What is a reliable synthetic route to Methyl 2-amino-6-methoxynicotinate?

A four-step synthesis starting from commercially available 2,6-dichloronicotinic acid is a documented method. This process involves:

-

Regioselective 6-methoxylation of 2,6-dichloronicotinic acid.

-

Esterification of the resulting 2-chloro-6-methoxynicotinic acid.

-

Microwave-assisted amination with a protected amine, such as p-methoxybenzylamine.

-

Deprotection via hydrogenation to yield the final product.[1]

Q2: I'm observing significant impurities in my final product. What are the likely sources?

Impurities can arise from several sources throughout the synthesis:

-

Incomplete reactions: Unreacted starting materials or intermediates from any of the four steps.

-

Side products: Formation of undesired isomers during methoxylation or byproducts like 2-hydroxy derivatives during amination.[2]

-

Degradation: Decomposition of intermediates or the final product, potentially due to harsh reaction conditions.

-

Reagent impurities: The purity of starting materials and reagents is crucial for a clean reaction.

Effective purification at each step, typically by column chromatography or recrystallization, is essential to obtain a high-purity final product.

Troubleshooting Low Yield

Q3: My overall yield is low. Which step is the most likely cause?

Low yield can be attributed to any of the four stages. Here’s a breakdown of potential issues at each step:

-

Step 1: Methoxylation: Poor regioselectivity can lead to a mixture of products, reducing the yield of the desired 6-methoxy isomer. The reaction conditions, particularly temperature and the choice of methoxide source, are critical.

-

Step 2: Esterification: Incomplete conversion of the carboxylic acid to the methyl ester is a common issue. Factors such as the catalyst, reaction time, and removal of water byproduct can significantly impact the yield.

-

Step 3: Amination: Conventional heating methods for the amination of the 2-chloro-6-methoxynicotinate intermediate can result in very low conversion (17-25%).[1] Microwave-assisted synthesis has been shown to dramatically improve yields for this step.

-

Step 4: Deprotection: While the final hydrogenation step is often high-yielding (around 95%[1]), catalyst poisoning or incomplete reaction can reduce the yield.

Q4: How can I improve the yield of the microwave-assisted amination step?

To enhance the yield of the microwave-assisted amination of methyl 2-chloro-6-methoxynicotinate:

-

Microwave Conditions: Utilize a dedicated microwave reactor for precise temperature and pressure control. A typical condition is heating at 170 °C for 2 hours.[1]

-

Solvent and Reagent Ratios: Use a suitable high-boiling solvent like 1,4-dioxane and an excess of the amine (e.g., 10 equivalents of p-methoxybenzylamine) to drive the reaction to completion.[1]

-